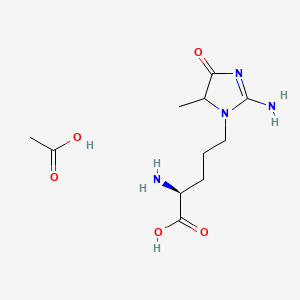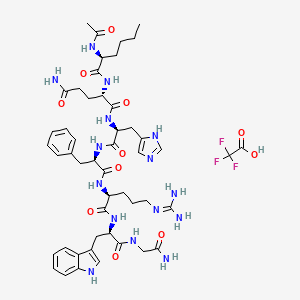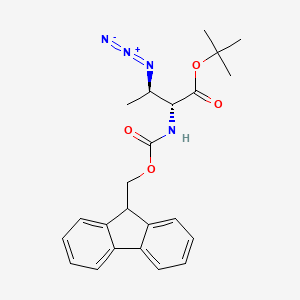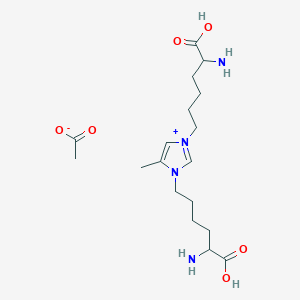
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Descripción general
Descripción
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate is a chemical compound with the molecular formula C18H32N4O6 . It has an average mass of 400.470 Da and a monoisotopic mass of 400.232178 Da . This compound is also known by its non-preferred name .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms .Aplicaciones Científicas De Investigación
Catalysis : 1,3-bis(carboxymethyl)imidazolium chloride acts as a metal-free, recyclable catalyst for the synthesis of N-allylanilines, proving effective under mild conditions and suitable for preparative scale production (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).
Antibacterial and Anticancer Potential : Imidazolium salts like 1,3-bis(2-hydroxyethyl) imidazolidinium bromide have shown potential as antibiotics against bacteria and cancer cells (Uluçam & Turkyilmaz, 2018).
Synthesis of Organic Compounds : The production of 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide is useful for synthesizing 1,4-isomer-containing compounds (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).
Structural Analysis : 1,3-bis(carboxymethyl)imidazolium bromide forms a symmetric dimer in crystal, though it does not complex mono- and di-valent metal cations in the gas phase (Barczyński et al., 2008).
Optical Activity : Synthesis and transformation of new optically active 1H-imidazole 3-oxides with substituted acetate groups offer potential for new organic compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Food Chemistry : New 1,3-symmetrically substituted imidazoles are identified in nonenzymatic browning reactions, potentially originating from amino acids and dicarbonyl compounds in natural systems (Veĺišek et al., 1989).
Anion Recognition and Transport : Bis(imidazolium) salts derived from amino acids show high selectivity for chloride anions, with potential as anion receptors and transport agents (González-Mendoza et al., 2015).
Propiedades
IUPAC Name |
2-amino-6-[3-(5-amino-5-carboxypentyl)-5-methylimidazol-3-ium-1-yl]hexanoic acid;acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4.C2H4O2/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24;1-2(3)4/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHNEGIGTQLUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N.CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetralithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-(3-oxobutanoylsulfanyl)ethylimino]propyl]butanimidate](/img/structure/B8179974.png)
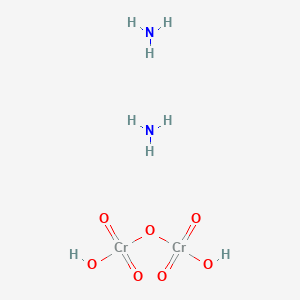
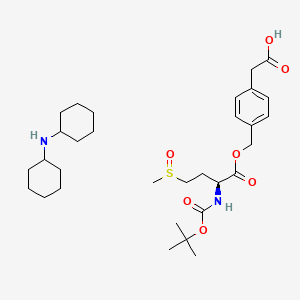
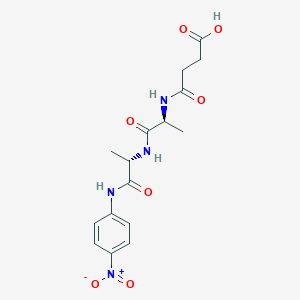
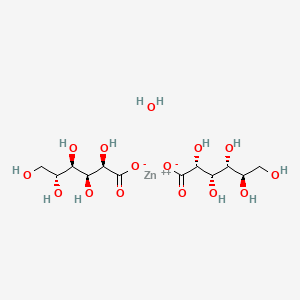
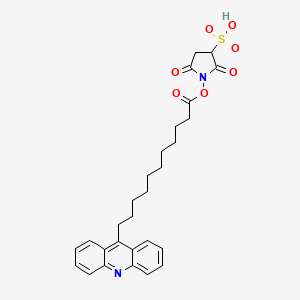
![Hexanoic acid, 6-[[6-[[5-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester](/img/structure/B8180025.png)
![1-[3-[3-[3-(2,5-Dioxopyrrol-1-yl)propoxy]-2,2-bis[3-(2,5-dioxopyrrol-1-yl)propoxymethyl]propoxy]propyl]pyrrole-2,5-dione](/img/structure/B8180026.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2,2-bis[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]propoxy]propanoate](/img/structure/B8180029.png)
